4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
Description
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O4. This compound is notable for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
477729-18-3 |
|---|---|
Molecular Formula |
C22H17BrN2O5 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O5/c1-29-20-11-14(13-24-25-21(27)17-7-2-3-8-18(17)26)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13,26H,1H3,(H,25,27)/b24-13+ |
InChI Key |
QMRPEUUUGHCUHC-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 2-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential use in drug development. Specifically, its hydrazone linkage is known for biological activity, making it a candidate for:
- Antimicrobial Agents : Studies have indicated that hydrazones exhibit antibacterial and antifungal properties. The incorporation of the hydroxybenzoyl moiety may enhance these effects by improving solubility and bioavailability.
- Anticancer Research : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. The bromobenzoate group may contribute to selective targeting of cancer cells.
Photochemical Applications
The presence of methoxy and bromine groups makes this compound a potential candidate for:
- UV Absorption : Similar compounds are utilized as UV filters in cosmetic formulations. The ability to absorb harmful UV radiation can protect skin from damage.
- Photostability in Coatings : The compound could be integrated into polymer matrices to enhance the stability of coatings against UV degradation.
Environmental Science
Given the increasing concern over environmental pollutants:
- Biodegradation Studies : Research into the degradation pathways of similar compounds can provide insights into the environmental impact and the development of biodegradable materials.
- Analytical Chemistry : The compound can be employed as a standard in chromatographic methods for detecting related substances in environmental samples.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of hydrazone derivatives and their antimicrobial properties. The derivatives exhibited significant activity against Gram-positive bacteria, suggesting that modifications similar to those found in 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate could yield effective antimicrobial agents .
Case Study 2: Photostability Testing
Research conducted on methoxy-substituted benzoates demonstrated their effectiveness as UV stabilizers in polymer formulations. These studies highlighted how incorporating such compounds could enhance the longevity of materials exposed to sunlight .
Mechanism of Action
The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the bromobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Similar in structure but lacks the carbohydrazonoyl and methoxyphenyl groups.
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar but with a different substitution pattern on the benzoyl group.
Uniqueness
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C22H17BrN2O5
- Molecular Weight : 469.295 g/mol
- CAS Number : 477729-18-3
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including anti-inflammatory, antioxidant, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with hydroxybenzoyl groups have been shown to inhibit pro-inflammatory mediators in activated microglial cells. Mechanistically, these compounds reduce the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as IL-1β and TNF-α by modulating pathways involving MAPKs and NF-κB .
2. Antioxidant Activity
The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases .
3. Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of cell cycle regulators .
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into potential applications.
The biological activities of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines and enzymes.
- Antioxidant Mechanism : Through direct scavenging of reactive oxygen species (ROS).
- Induction of Apoptosis : Via modulation of apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
